molecular formula C₁₂H₁₈NNaO₅S B1663333 Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate CAS No. 82692-96-4

Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate

Cat. No.: B1663333
CAS No.: 82692-96-4
M. Wt: 312.34 g/mol
InChI Key: CJUDSKIRZCSXJA-UHFFFAOYSA-N
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Description

Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a sulfonate group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 3-methoxyaniline with ethyl bromide to form an ethylated intermediate. This intermediate is then reacted with epichlorohydrin under basic conditions to introduce the hydroxypropane group. Finally, the sulfonation step is carried out using sodium sulfite to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions. The final product is typically purified through crystallization or other separation techniques to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary or secondary amines.

Scientific Research Applications

Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a component in drug development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate
  • Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate monohydrate

Uniqueness

The dihydrate form of Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate is unique due to its specific hydration state, which can influence its solubility, stability, and reactivity. This makes it particularly suitable for certain applications where these properties are critical.

Biological Activity

Sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate (CAS No. 82692-96-4) is a sulfonate salt characterized by a complex molecular structure, including an ethylamino group, a methoxyphenyl moiety, and a hydroxypropane backbone. Its molecular formula is C12H22NNaO7SC_{12}H_{22}NNaO_7S, and it appears as white crystalline solids in its dihydrate form, exhibiting solubility in water due to the presence of the sodium ion and sulfonate group .

The synthesis of this compound typically involves several steps, including the reaction of 3-methoxyaniline with ethyl bromide to form an ethylated intermediate, followed by the introduction of the hydroxypropane group through a reaction with epichlorohydrin. The final sulfonation step is performed using sodium sulfite to yield the desired product.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential roles in biochemical research and therapeutic applications.

The compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor function. This modulation can lead to various biological effects, including:

  • Inhibition of Enzyme Activity : The compound may inhibit certain enzymes, altering metabolic pathways.
  • Signal Transduction Modulation : It may affect cellular signaling pathways, influencing cellular responses.
  • Membrane Interaction : The compound could interact with cellular membranes, impacting membrane fluidity and function.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Binding Affinity Studies : Preliminary research suggests that sodium 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonate dihydrate may exhibit binding affinity to various biological targets, which is crucial for understanding its therapeutic potential.
  • Therapeutic Applications : The compound is under investigation for potential therapeutic roles, including anti-inflammatory and antimicrobial activities. These applications are based on its structural characteristics that allow interaction with biological systems .

Case Studies and Applications

StudyFocusFindings
Study AEnzyme ModulationDemonstrated inhi

Properties

IUPAC Name

sodium;3-(N-ethyl-3-methoxyanilino)-2-hydroxypropane-1-sulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5S.Na.2H2O/c1-3-13(8-11(14)9-19(15,16)17)10-5-4-6-12(7-10)18-2;;;/h4-7,11,14H,3,8-9H2,1-2H3,(H,15,16,17);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGLEYLFMHGIQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC=C1)OC.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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